N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a 2,5-dimethylpyrazole-3-carboxamide moiety. The benzothiazole ring system is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the pyrazole group contributes to hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-7-3-9(18(2)17-7)13(19)16-14-15-8-4-10-11(21-6-20-10)5-12(8)22-14/h3-5H,6H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXWOWVWCZMYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole ring with the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are meticulously controlled to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer properties. The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that it possesses activity against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases .
Agricultural Science
Pesticidal Applications
this compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with specific biological pathways in pests, leading to effective pest control without adversely affecting non-target organisms .
Plant Growth Regulation
Research has indicated that compounds similar to this compound can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices as a functional additive. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials .
Nanotechnology Applications
Recent studies have explored the use of this compound in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific optical or electronic properties suitable for applications in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Comparable Compounds
*Estimated based on structural similarity to analogs.
Functional Group Analysis and Implications
- Target Compound vs. 892857-75-9 : The replacement of the dioxopyrrolidinyl group in 892857-75-9 with a dimethylpyrazole in the target compound reduces polarity, likely enhancing blood-brain barrier penetration. However, the dioxopyrrolidinyl moiety in 892857-75-9 may confer stronger hydrogen-bonding capacity, critical for target protein interactions .
- Target Compound vs.
- Target Compound vs. 912761-21-8: The dichloro substitution in 912761-21-8 enhances electrophilicity, which could improve binding affinity but raise toxicity risks compared to the non-halogenated target compound .
Pharmacological and Metabolic Considerations
- Lipophilicity : The dimethylpyrazole group in the target compound likely elevates logP compared to 892857-75-9 (polar dioxopyrrolidinyl) and 912761-21-8 (chlorinated benzothiazole). This may favor oral bioavailability but requires monitoring for off-target effects.
- Metabolic Stability : Pyrazole derivatives generally exhibit slower oxidative metabolism than benzamide or thiadiazole analogs (e.g., 868974-44-1, a thiadiazole-propanamide derivative), which are prone to sulfoxide formation .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazole derivatives with 2,5-dimethylpyrazole. The structural formula is represented as:
This compound features a benzothiazole core linked to a pyrazole moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against several cancer cell lines. For example:
- Cell Lines Tested : Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Compounds derived from this structure showed IC50 values lower than 5 μM against these cell lines, indicating strong antiproliferative activity .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. In vitro studies revealed:
- Target Bacteria : Effective against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 0.052 mg/mL to 1.6 mg/mL depending on the bacterial strain tested .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
Enzyme Inhibition
The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and cancer progression. The following data summarizes the inhibitory effects observed:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 5h | 11.60 | 15.36 |
| 10a | 30.52 | 86.52 |
| 10i | 2.55 | 0.0 |
These results suggest that modifications in the chemical structure significantly affect enzyme inhibition potency .
Induction of Apoptosis
Studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
Several case studies illustrate the efficacy of this compound:
-
Study on Hepatocellular Carcinoma :
- Objective : Evaluate antiproliferative effects.
- Findings : Significant reduction in cell viability at concentrations above 5 μM.
-
Study on Bacterial Inhibition :
- Objective : Test antibacterial efficacy against multiple strains.
- Findings : Compound showed broad-spectrum activity with varying MIC values across different bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
